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Compound of Interest

Compound Name: 3-Formyl-8-methoxychromone

Cat. No.: B15069527 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
3-Formylchromone is a versatile heterocyclic compound characterized by its high reactivity,

making it a valuable scaffold in medicinal chemistry and drug discovery.[1][2] Its structure

contains three electron-deficient sites (C-2, C-4, and the formyl group), rendering it susceptible

to nucleophilic attack and enabling the synthesis of a diverse library of derivatives.[2][3] This

reactivity has been widely exploited to generate novel compounds with a broad spectrum of

biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme

inhibitory properties.[1][4][5][6]

These application notes provide a comprehensive overview of the derivatization strategies for

3-formylchromone and detailed protocols for the synthesis and subsequent biological screening

of its derivatives. The information is intended to guide researchers in the exploration of 3-

formylchromone chemistry for the development of new therapeutic agents.

Data Presentation: Biological Activities of 3-
Formylchromone Derivatives
The following table summarizes the reported biological activities of various 3-formylchromone

derivatives, providing a comparative overview of their potential therapeutic applications.
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Derivative
Class

Specific
Derivatives

Biological
Activity

Quantitative
Data
(IC50/MIC)

Reference

Schiff Bases

Derivatives of

various primary

amines

Thymidine

Phosphorylase

Inhibition

IC50 values

ranging from

19.77 ± 3.25 to

480.21 ± 2.34

µM. Compound

12 (IC50 = 19.77

± 3.25 µM) was

more potent than

the standard 7-

deazaxanthine

(IC50 = 39.28 ±

0.76 µM).

[4]

Antibacterial &

Antifungal

Varying degrees

of activity against

Gram-positive

and Gram-

negative

bacteria, and

several fungal

strains.

[7][8]

Phytotoxic

Activity

Showed varying

degrees of

phytotoxicity.

[7]

Hydrazones

Hydrazine and

hydrazide

derivatives

Antimicrobial

Growth inhibition

against various

microorganisms.

[1]

Antiproliferative Influenced cell

proliferation in

L929 and

EA.hy926 cell

lines at

concentrations of

[1]
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0.01–1250

µmol/L.

Metal (II)

complexes of

hydrazones

Antimicrobial &

Antioxidant

Showed activity

against Gram-

positive and

Gram-negative

bacteria, and

fungi. Also

exhibited in vitro

antioxidant

activity.

[9]

Condensation

Products

Reaction with

malonic acid

derivatives

Anti-allergic

E-β-(4-oxo-4H-1-

benzopyran-3-

yl)acrylic acids

strongly inhibit

histamine

secretion.

[2]

Reaction with 2-

benzimidazolylac

etonitrile

Anticancer

Screened for

activities against

60 tumor cell

lines.

[2]

Phosphine Oxide

Derivatives

3-[(Amino)

(diarylphosphoryl

)methyl)]-6-

methyl-4H-

chromen-4-one

derivatives

Cytotoxicity

Several

derivatives

showed modest

activity against

the human

promyelocytic

leukemia (HL60)

cell line.

[10]

Substituted 3-

Formylchromone

s

6-Chloro-8-nitro-

3-formyl-

chromone, etc.

Antibacterial

Moderate activity

against S.

aureus and E.

coli at 100

µg/mL.

[11]
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6,8-Dichloro-3-

formylchromone

(FC10)

Anti-Helicobacter

pylori & Urease

Inhibition

FC10 showed

anti-H. pylori

activity

comparable to

metronidazole

and potent

urease inhibition.

[6]

6,8-Dibromo-3-

formylchromone

(FC11)

Urease Inhibition
Potent urease

inhibitory activity.
[6]

Experimental Protocols
Protocol 1: Synthesis of 3-Formylchromone (Vilsmeier-
Haack Reaction)
This protocol describes the synthesis of the 3-formylchromone scaffold, which serves as the

precursor for further derivatization. The Vilsmeier-Haack reaction is a widely used and efficient

method for this purpose.[1][12]

Materials:

Substituted 2-hydroxyacetophenone

Dimethylformamide (DMF)

Phosphorus oxychloride (POCl₃)

Ice-cold water

Ethanol (for crystallization)

Procedure:

Cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.

With vigorous stirring, add the substituted 2-hydroxyacetophenone (e.g., 0.01 mol).
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Slowly add phosphorus oxychloride (e.g., 2.0 mL, 0.025 mol) to the mixture.

Allow the resulting thick mass to stand at room temperature overnight.

Decompose the reaction mixture by carefully pouring it into ice-cold water.

Collect the solid product by filtration.

Crystallize the crude product from ethanol to obtain pure substituted 3-formylchromone.[11]

Characterization: The structure of the synthesized 3-formylchromone can be confirmed by

spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR, as well as elemental analysis.[1]

[11]

Protocol 2: Synthesis of 3-Formylchromone Schiff
Bases
This protocol outlines the general procedure for the synthesis of Schiff base derivatives of 3-

formylchromone.

Materials:

3-Formylchromone

Appropriate primary amine

Ethanol

Catalytic amount of an acid (e.g., p-toluenesulfonic acid) (optional, reaction can proceed

without)

Procedure:

Dissolve equimolar amounts of 3-formylchromone and the desired primary amine in ethanol.

If required, add a catalytic amount of an acid.
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Reflux the reaction mixture for a specified period (e.g., 2 hours).[13] The reaction progress

can often be monitored by a color change.[13]

Upon completion, cool the reaction mixture to allow the product to crystallize.

Collect the crystalline product by filtration.

Wash the product with cold ethanol and dry it under vacuum.

The product can be further purified by recrystallization from a suitable solvent like ethanol or

toluene.[13]

Characterization: The synthesized Schiff bases can be characterized by ¹H NMR, EI MS, IR,

UV, and elemental analysis.[4]

Protocol 3: Synthesis of 3-Formylchromone Hydrazone
Derivatives
This protocol describes the synthesis of hydrazone derivatives through the condensation of 3-

formylchromone with hydrazine or hydrazide compounds.

Materials:

3-Formylchromone

Hydrazine or hydrazide derivative

Ethanol

Procedure:

Dissolve 3-formylchromone and the respective hydrazine or hydrazide in ethanol.

Reflux the reaction mixture. Note that these reactions may not proceed at room temperature.

[1]

Monitor the reaction for completion.
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Cool the mixture to allow the product to precipitate.

Collect the solid product by filtration and wash with a suitable solvent.

The synthesized hydrazone derivatives can be purified by recrystallization.

Characterization: Structural elucidation can be performed using IR, ¹H-NMR, ¹³C-NMR, MS,

and elemental analysis.[1]

Protocol 4: Antimicrobial Susceptibility Testing (Paper
Disc Diffusion Method)
This protocol provides a general method for preliminary screening of the antimicrobial activity of

3-formylchromone derivatives.

Materials:

Synthesized 3-formylchromone derivatives

Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-

negative)

Fungal strains

Nutrient agar or other suitable growth medium

Sterile paper discs

Standard antibiotic (e.g., ampicillin) as a positive control

Solvent (e.g., DMSO) as a negative control

Sterile petri dishes

Incubator

Procedure:
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Prepare a stock solution of each test compound (e.g., at a concentration of 100 µg/mL in a

suitable solvent).[11]

Prepare agar plates seeded with the test microorganism.

Impregnate sterile paper discs with the solution of the test compounds.

Place the impregnated discs on the surface of the seeded agar plates.

Also place discs with the standard antibiotic and the solvent control on the plates.

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24-48 hours.

Measure the diameter of the zone of inhibition around each disc. The size of the zone

indicates the antimicrobial activity.

Data Interpretation: The activity can be categorized qualitatively (e.g., active, moderately

active, inactive) based on the size of the inhibition zone compared to the controls.[11]
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Caption: Workflow for the synthesis and screening of 3-formylchromone derivatives.
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Caption: Hypothetical inhibition of a kinase signaling pathway by a 3-formylchromone

derivative.
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Caption: A logical workflow for the biological screening of a compound library.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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